

## Application Notes and Protocols for Measuring Muscle Function in Response to Edasalonexent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing muscle function in clinical and preclinical studies of **Edasalonexent**, an investigational drug developed for Duchenne muscular dystrophy (DMD). The protocols outlined below are based on techniques employed in the **Edasalonexent** clinical trial program and are intended to guide researchers in designing and executing studies to evaluate the efficacy of this and other potential therapies for DMD.

## Introduction to Edasalonexent and its Mechanism of Action

**Edasalonexent** (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3][4] In Duchenne muscular dystrophy, the absence of dystrophin protein leads to chronic muscle damage, inflammation, and degeneration. The NF-κB pathway is a key mediator of this inflammation and subsequent muscle damage.[5][6] **Edasalonexent** is a conjugate of salicylic acid and docosahexaenoic acid (DHA), both of which are known to have anti-inflammatory properties and are believed to synergistically inhibit NF-κB.[1][6] By targeting NF-κB, **Edasalonexent** aims to reduce inflammation, preserve muscle function, and slow the progression of DMD.[3][7]

## I. Functional Assessments of Muscle Performance



A comprehensive assessment of muscle function in ambulatory individuals with DMD typically involves a combination of multi-item functional scales and timed function tests.

## **North Star Ambulatory Assessment (NSAA)**

The NSAA is a 17-item rating scale that measures a range of motor skills in ambulatory boys with DMD.[7][8] It is a validated and widely used primary endpoint in DMD clinical trials.[8][9]

- Patient Population: Ambulant boys with a confirmed diagnosis of DMD.
- Scoring: Each of the 17 tasks is scored on a 3-point scale:
  - 2: Completes the task independently and without modification.
  - 1: Completes the task with some modification or compensation.
  - 0: Unable to perform the task.
- Total Score: The total score ranges from 0 to 34, with higher scores indicating better motor function.[10]
- Administration: The assessment should be performed by a trained physical therapist or clinician. Patients are asked to perform a series of tasks that include:
  - Standing
  - Walking
  - Jumping
  - Hopping on one leg
  - Running
  - Climbing and descending a box step
  - Rising from a chair



- Lifting the head from a supine position
- Rising from the floor[11]
- Environment: The assessment should be conducted in a quiet, well-lit room with a non-slip floor. A box step of a standardized height (at least 15 cm) is required.[11]

## **Timed Function Tests (TFTs)**

TFTs are quantitative measures of the time it takes to perform specific functional tasks. They are important secondary endpoints in DMD trials and are sensitive to changes in muscle function.[12]

a. 10-Meter Walk/Run Test

#### Protocol:

- Course: A 10-meter course is marked on a flat, unobstructed surface.[13][14] Start and finish lines should be clearly marked.
- Instructions: The patient is instructed to "walk or run as fast as you can safely" from the start line to the finish line.[13][15][16]
- Timing: A stopwatch is used to measure the time taken to cover the 10-meter distance. The timer starts when the first foot crosses the start line and stops when the first foot crosses the finish line.
- Repetitions: The test is typically performed three times, and the fastest time is recorded for analysis.[17]
- b. 4-Stair Climb Test

- Apparatus: A standardized set of four stairs with handrails is used.
- Instructions: The patient is instructed to ascend the four stairs as quickly and safely as possible.



- Timing: The time is recorded from the moment the patient's foot first touches the first step until the moment both feet are on the top step.
- Repetitions: The test is typically performed multiple times, with the fastest time being used for analysis.
- c. Time to Stand from Supine (Gowers' Maneuver)

#### Protocol:

- Starting Position: The patient lies flat on their back on the floor.
- Instructions: The patient is instructed to stand up as quickly as possible.
- Timing: The time is recorded from the "go" command until the patient is in a stable standing position.
- Observation: The manner in which the patient stands (e.g., use of the Gowers' maneuver) should be noted.

## **II. Muscle Imaging**

Magnetic Resonance Imaging (MRI) provides a non-invasive method to assess muscle pathology, including inflammation, edema, and fat infiltration.

### **Muscle MRI T2 Relaxation Time**

T2-weighted MRI is a quantitative technique that measures the transverse relaxation time (T2), which is sensitive to changes in free water content in tissues.[18][19] Elevated T2 values in muscle can indicate inflammation and edema.[18][20]

- Patient Preparation: Patients should be positioned comfortably in the MRI scanner to minimize movement artifacts.
- Imaging Sequence: A multi-echo spin-echo sequence is typically used to acquire images at multiple echo times (TEs).[21] For example, a sequence with TEs ranging from 9 to 99 msec



can be used.[21]

- Image Analysis:
  - Regions of interest (ROIs) are drawn around specific muscles or muscle groups on the axial images.
  - A mono-exponential decay model is fitted to the signal intensity at different TEs to calculate the T2 relaxation time for each pixel within the ROI.[22]
  - The mean T2 value for each muscle is then calculated.
- Data Interpretation: An increase in muscle T2 relaxation time can suggest increased inflammation and edema, while a decrease may indicate a reduction in these pathological processes in response to treatment.

## III. Biomarkers of Muscle Damage and Inflammation

Blood-based biomarkers provide a minimally invasive way to assess systemic inflammation and muscle damage.

## **C-Reactive Protein (CRP)**

CRP is a well-established marker of systemic inflammation and is often elevated in boys with DMD.[6]

- Sample Collection: A blood sample is collected via venipuncture into a serum separator tube.
- Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.
- Analysis: The CRP concentration in the serum is measured using a high-sensitivity immunoassay, such as a latex agglutination-based turbidimetric assay.[23][24]
  - Latex particles coated with anti-human CRP antibodies are mixed with the serum sample.



 The agglutination of the latex particles, which is proportional to the CRP concentration, is measured by a nephelometer or spectrophotometer.[24][25]

## **Creatine Kinase (CK)**

CK is an enzyme that is released from damaged muscle cells, and its levels are significantly elevated in the blood of individuals with DMD.[26][27]

#### Protocol:

- Sample Collection: A blood sample is collected in a serum separator tube.
- Sample Processing: Serum is separated by centrifugation.
- Analysis: The total CK activity in the serum is determined using an enzymatic rate method.
   [26][28]
  - The reaction involves the CK-catalyzed transfer of a phosphate group from creatine phosphate to ADP, producing ATP.
  - The rate of ATP formation is measured spectrophotometrically by coupling it to other enzymatic reactions that produce a change in absorbance at 340 nm.[28]

## NF-кВ Regulated Gene Expression

Analyzing the expression of genes regulated by NF-κB in whole blood can provide a direct measure of the pharmacodynamic effect of an NF-κB inhibitor like **Edasalonexent**.

- Sample Collection: Whole blood is collected in specialized tubes that stabilize RNA (e.g., PAXgene Blood RNA Tubes).
- RNA Isolation: Total RNA is extracted from the whole blood samples using a commercially available kit according to the manufacturer's instructions.
- Gene Expression Analysis:



- The expression levels of specific NF-κB target genes (e.g., IL-6, TNF-alpha, etc.) are
  quantified using a sensitive and specific method such as quantitative real-time polymerase
  chain reaction (qRT-PCR) or a multiplexed gene expression assay like NanoString.[29]
- Gene expression levels are typically normalized to the expression of one or more stable housekeeping genes.
- Data Interpretation: A decrease in the expression of NF-κB regulated genes following treatment with Edasalonexent would indicate successful target engagement and inhibition of the NF-κB pathway.[6]

## IV. Data Presentation

Quantitative data from the assessment of muscle function in response to **Edasalonexent** should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Functional Assessment Results from Edasalonexent Clinical Trials



| Endpoint                                                                      | Trial                    | Treatment<br>Group                   | Control<br>Group | Outcome                             | p-value |
|-------------------------------------------------------------------------------|--------------------------|--------------------------------------|------------------|-------------------------------------|---------|
| North Star<br>Ambulatory<br>Assessment<br>(NSAA) -<br>Change from<br>Baseline | PolarisDMD<br>(Phase 3)  | Edasalonexe<br>nt (100<br>mg/kg/day) | Placebo          | Not<br>statistically<br>significant | >0.05   |
| 10-Meter Walk/Run - Change from Baseline (seconds)                            | PolarisDMD<br>(Phase 3)  | Edasalonexe<br>nt (100<br>mg/kg/day) | Placebo          | Not<br>statistically<br>significant | >0.05   |
| 4-Stair Climb - Change from Baseline (seconds)                                | PolarisDMD<br>(Phase 3)  | Edasalonexe<br>nt (100<br>mg/kg/day) | Placebo          | Not<br>statistically<br>significant | >0.05   |
| Time to Stand - Change from Baseline (seconds)                                | PolarisDMD<br>(Phase 3)  | Edasalonexe<br>nt (100<br>mg/kg/day) | Placebo          | Not<br>statistically<br>significant | >0.05   |
| MRI Lower<br>Leg T2 -<br>Change from<br>Baseline (ms)                         | MoveDMD<br>(Phase 2)     | Edasalonexe<br>nt (pooled)           | Placebo          | 0.37                                | Not met |
| Edasalonexe<br>nt (100<br>mg/kg/day)                                          | Numerical<br>improvement | Not<br>statistically<br>significant  |                  |                                     |         |

Note: The PolarisDMD Phase 3 trial did not meet its primary and secondary endpoints.[3][30] While not statistically significant, some measures in the MoveDMD trial showed numerical improvements with **Edasalonexent** treatment.[2]



Table 2: Summary of Biomarker Results from Edasalonexent Clinical Trials

| Biomarker                                | Trial                | Treatment<br>Group               | Outcome                                                                              | p-value |
|------------------------------------------|----------------------|----------------------------------|--------------------------------------------------------------------------------------|---------|
| C-Reactive<br>Protein (CRP)              | MoveDMD<br>(Phase 2) | Edasalonexent<br>(100 mg/kg/day) | Significantly<br>decreased at 12,<br>24, 36, and 48<br>weeks compared<br>to baseline | ≤0.001  |
| Muscle Enzymes<br>(CK, ALT, AST,<br>LDH) | MoveDMD<br>(Phase 2) | Edasalonexent<br>(100 mg/kg/day) | Significantly decreased compared to baseline at 12 weeks and later                   | <0.05   |
| NF-κB Regulated<br>Gene Transcripts      | MoveDMD<br>(Phase 2) | Edasalonexent<br>(100 mg/kg/day) | Significantly<br>decreased by 2-<br>fold at 12 and 24<br>weeks                       | <0.005  |

Source:[6][31]

# V. Visualizations Signaling Pathway and Experimental Workflows





Click to download full resolution via product page

Caption: **Edasalonexent** Mechanism of Action.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of Edasalonexent in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catabasis.com [catabasis.com]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. Timed tests I-Motion [institut-myologie.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. defeatduchenne.ca [defeatduchenne.ca]
- 7. dmdwarrior.com [dmdwarrior.com]
- 8. Disease progression modeling of the North Star Ambulatory Assessment for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. North Star Ambulatory Assessment changes in ambulant Duchenne boys amenable to skip exons 44, 45, 51, and 53: A 3 year follow up | PLOS One [journals.plos.org]
- 10. pod-nmd.org [pod-nmd.org]
- 11. sarepta.com [sarepta.com]
- 12. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural history of 10-meter walk/run test performance in Spinal Muscular Atrophy: A longitudinal analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. noraxon.com [noraxon.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 18. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 19. Skeletal muscle water T2 as a biomarker of disease status and exercise effects in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.vu.nl [research.vu.nl]
- 21. Quantitative Assessment of the T2 Relaxation Time of the Gluteus Muscles in Children with Duchenne Muscular Dystrophy: a Comparative Study Before and After Steroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative muscle MRI biomarkers in Duchenne muscular dystrophy: cross-sectional correlations with age and functional tests PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. atlas-medical.com [atlas-medical.com]
- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 26. atlas-medical.com [atlas-medical.com]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. wwwn.cdc.gov [wwwn.cdc.gov]
- 29. mdpi.com [mdpi.com]
- 30. firstwordpharma.com [firstwordpharma.com]
- 31. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating Edasalonexent in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Muscle Function in Response to Edasalonexent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607269#techniques-for-measuring-muscle-function-in-response-to-edasalonexent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com